3-bromo-3aH-thieno[3,2-c]pyridin-4-one
Description
3-Bromo-3aH-thieno[3,2-c]pyridin-4-one (chemical formula: C₇H₄BrNO, molecular weight: 191.02 g/mol) is a heterocyclic compound featuring fused thiophene and pyridinone rings with a bromine substituent at the 3-position . It exists as a white to light yellow crystalline solid at room temperature and is stable under standard conditions. Its synthesis often involves Curtius rearrangement or microwave-assisted cyclization of precursor acryloyl azides .
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
3-bromo-3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3,6H |
InChI Key |
KSLVUFHMMIBTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=CS2)Br)C(=O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. This reaction proceeds through a condensation-cyclization mechanism to yield the desired thienopyridin-4-one .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The carbonyl group at the 4-position can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while oxidation and reduction reactions can modify the carbonyl group to form alcohols or carboxylic acids.
Scientific Research Applications
3-Bromo-3aH-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with essential cellular processes . The compound may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
- Structure : Replaces the thiophene ring with a furan ring and includes a bromine at the 2-position.
- Molecular Weight : 216.03 g/mol (vs. 191.02 g/mol for the target compound).
- Key Differences : The oxygen atom in the furan ring reduces electron density compared to sulfur in thiophene, altering reactivity in electrophilic substitutions. The bromine position also influences intramolecular interactions .
3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4(5H)-one
- Structure : Contains additional methyl and nitro groups at the 2- and 7-positions.
- The methyl group introduces steric hindrance, which may affect binding in biological systems .
Thieno-Pyridinone and Pyrimidinone Derivatives
Thieno[3,2-c]pyridin-4-one (Parent Compound)
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structure: A pyrimidinone core with a bromophenoxy substituent and a benzothiophene moiety.
- Applications: Pyrimidinones are noted for antibiotic and anticancer activity. The bromophenoxy group enhances lipophilicity, improving membrane permeability .
Substituent Effects on Physical and Spectral Properties
The table below compares substituent impacts on melting points and spectral features:
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